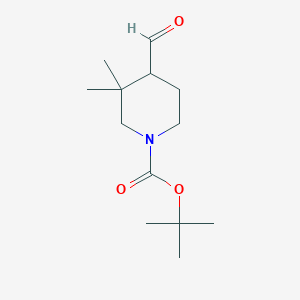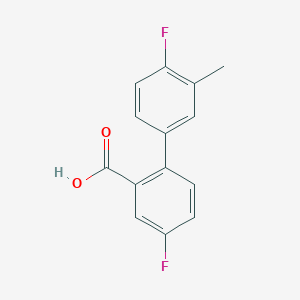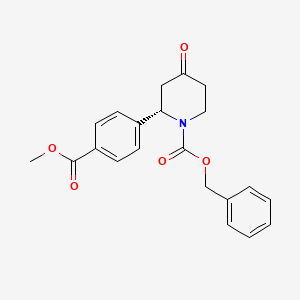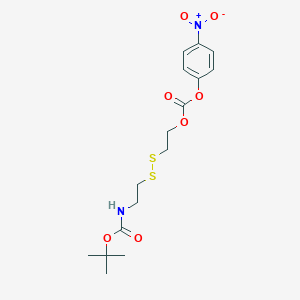
tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H21NO3 . It is a useful reagent in the preparation of azetidine and piperidine carbamates .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two methyl groups attached to the same carbon atom . The average mass of the molecule is 227.300 Da and the monoisotopic mass is 227.152145 Da .Wirkmechanismus
The mechanism of action of tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate is not well understood. However, it is believed to involve the formation of an intermediate carboxylic acid, which is then converted to the desired product. The intermediate carboxylic acid is formed through the condensation of the tert-butyl ester and formic acid, and is then converted to the desired product through a series of reactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory activity. It has also been shown to inhibit the activity of several enzymes, such as cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, this compound has been shown to have antifungal and antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate in laboratory experiments is its low cost and ease of use. It is relatively inexpensive to purchase and is easy to handle. Furthermore, this compound has a wide range of applications, making it a versatile compound. However, one of the main limitations of using this compound in laboratory experiments is its toxicity. This compound is toxic if inhaled or ingested, and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for research on tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate. These include further studies on its biochemical and physiological effects, as well as its potential applications in the synthesis of new drugs and agrochemicals. In addition, further research could be conducted on the mechanism of action of this compound, as well as its potential toxicity. Finally, further research could be conducted on the use of this compound in the synthesis of biotechnological compounds, such as enzymes and proteins.
Synthesemethoden
Tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate can be synthesized by a variety of methods, including hydrolysis, esterification, oxidation, and condensation. The most commonly used method is a condensation reaction between a tert-butyl ester and formic acid. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out at a temperature of 80-90°C. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate has been studied extensively for its various applications. It has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. This compound has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. Furthermore, this compound has been used in the synthesis of biotechnological compounds, such as enzymes and proteins.
Safety and Hazards
While specific safety and hazard information for “tert-Butyl 4-formyl-3,3-dimethyl-piperidine-1-carboxylate” is not available in the search results, it is generally advisable to handle all chemical compounds with care, using appropriate personal protective equipment and following safe laboratory practices .
Eigenschaften
IUPAC Name |
tert-butyl 4-formyl-3,3-dimethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-10(8-15)13(4,5)9-14/h8,10H,6-7,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXISCNVMTVIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C=O)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[2-(2,2,3,3,3-Pentafluoropropoxy)ethoxy]ethanol; 98%](/img/structure/B6292192.png)

![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)
